molecular formula C7H7N5O3 B11473642 5-Ethyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

5-Ethyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B11473642
M. Wt: 209.16 g/mol
InChI Key: GSFCWYSZEQPMFZ-UHFFFAOYSA-N
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Description

5-Ethyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . Another approach involves the annulation of pyrimidine moiety to a triazole ring or vice versa .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The hydroxyl group at the 7-position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents for the nitro group and nucleophiles for substitution reactions. Conditions often involve mild temperatures and the use of solvents like acetic acid .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the 7-position.

Scientific Research Applications

5-Ethyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes like JAK1 and JAK2, which are involved in various signaling pathways . The compound’s biological activity is attributed to its ability to bind to these targets and modulate their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a nitro group at specific positions makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H7N5O3

Molecular Weight

209.16 g/mol

IUPAC Name

5-ethyl-6-nitro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C7H7N5O3/c1-2-4-5(12(14)15)6(13)11-7(10-4)8-3-9-11/h3H,2H2,1H3,(H,8,9,10)

InChI Key

GSFCWYSZEQPMFZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)N2C(=N1)N=CN2)[N+](=O)[O-]

Origin of Product

United States

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